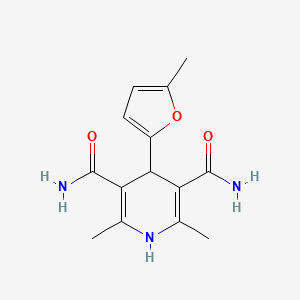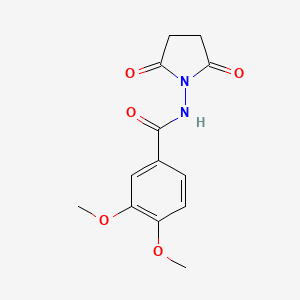![molecular formula C12H13N3O2S2 B5815317 methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)
methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the reduction of inflammation. It has also been shown to have antioxidant activity, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
Methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Another advantage is its low toxicity, which makes it a relatively safe compound to work with. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate can be achieved through a multi-step process, which involves the reaction of 4-methylbenzenethiol with thiosemicarbazide in the presence of a catalyst to form 5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with methyl chloroformate to produce this compound.
Scientific Research Applications
Methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been the subject of extensive scientific research due to its potential applications in various fields. In particular, it has been investigated for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Studies have shown that this compound exhibits potent activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
methyl N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-3-5-9(6-4-8)7-18-12-15-14-10(19-12)13-11(16)17-2/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFWFGFGZNPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)
